molecular formula C44H51N3O8 B3047927 1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI) CAS No. 149365-59-3

1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)

Cat. No.: B3047927
CAS No.: 149365-59-3
M. Wt: 749.9 g/mol
InChI Key: JALCMIKHVMIZKG-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI) is a useful research compound. Its molecular formula is C44H51N3O8 and its molecular weight is 749.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 5-[[3,4-diethyl-5-[[3-(3-methoxy-3-oxopropyl)-4-methyl-5-phenylmethoxycarbonyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]methyl]-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H51N3O8/c1-7-31-32(8-2)36(24-38-34(20-22-40(49)53-6)28(4)42(47-38)44(51)55-26-30-17-13-10-14-18-30)45-35(31)23-37-33(19-21-39(48)52-5)27(3)41(46-37)43(50)54-25-29-15-11-9-12-16-29/h9-18,45-47H,7-8,19-26H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALCMIKHVMIZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1CC)CC2=C(C(=C(N2)C(=O)OCC3=CC=CC=C3)C)CCC(=O)OC)CC4=C(C(=C(N4)C(=O)OCC5=CC=CC=C5)C)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H51N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442622
Record name Dibenzyl 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149365-59-3
Record name Dibenzyl 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7C, FIG. 7. In a 500 mL round bottom flask was placed 250 mL of ethanol from an unopened bottle and this was then purged with dry nitrogen for ten minutes. 3,4-Diethylpyrrole 7B (1.29 g, 0.01 mol) and 2-acetoxymethyl-5-benzyloxycarbonyl-4-methyl-3-methoxycarbonylethylpyrrole 7A (7.83 g, 0.02 mol) were added and the mixture heated until all of the pyrroles dissolved. p-Toluenesulfonic acid (65 mg) was added and the reaction temperature maintained at 60° C. The reaction slowly changed color from a clear yellow to a dark red with the product precipitating out of the solution as the reaction progressed. After ten hours the reaction was cooled to room temperature, the volume reduced to one half on a rotary evaporator, and then placed in the freezer for several hours. The product was collected by filtration, washed with a small amount of cold ethanol to afford 4.61 g of an off white fine powder (61%): 1H NMR (CDCl3, 250 MHz): δ1.14 (6H, t, CH2 CH3), 2.23 (6H, s, pyrrole-CH3), 2.31 (4H, t, CH2CH2 CO2CH 3), 2.50 (4H, q, CH2CH3), 2.64 (4H, t, CH2CH2CO2CH3), 3.60 (10H, br s, CH3CO2 -- and (pyrrole)2 --CH2), 4.44 (4H, br s, C6H5 CH2), 6.99-7.02 (4H, m, aromatic), 7.22-7.26 (6H, m, aromatic), 8.72 (1H, s, NH), 10.88 (2H, br s, NH); 13C NMR (CDCl3, 250 MHz): δ10.97, 16.78, 17.71, 19.40, 22.07, 35.09, 51.46, 65.32, 117.37, 119.34, 122.14, 126.58, 126.79, 127.36, 128.19, 133.55, 136.62, 162.35, 173.49; CI MS (M+H)+ 750; HRMS 749.3676 (calc. for C44H51 N3O8 : 749.3676).
[Compound]
Name
7C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
7.83 g
Type
reactant
Reaction Step Two
[Compound]
Name
pyrroles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65 mg
Type
reactant
Reaction Step Four
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)
Reactant of Route 2
Reactant of Route 2
1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)
Reactant of Route 3
Reactant of Route 3
1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)
Reactant of Route 4
Reactant of Route 4
1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)
Reactant of Route 5
Reactant of Route 5
1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)
Reactant of Route 6
Reactant of Route 6
1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)

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